![molecular formula C9H11BrClNO2S B13616739 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B13616739.png)
2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrClNO2S and a molecular weight of 312.61 g/mol . This compound is a derivative of benzenesulfonamide, featuring bromine, chlorine, ethyl, and methyl substituents on the benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by bromination and chlorination reactions. The general synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring at the 2-position.
Chlorination: The addition of a chlorine atom to the benzene ring at the 5-position.
Methylation: The addition of a methyl group to the benzene ring at the 4-position.
Industrial production methods often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
2-Bromo-5-chlorobenzaldehyde: Another benzene derivative with bromine and chlorine substituents, used as a pharmaceutical intermediate.
N-Ethyl-4-methylbenzenesulfonamide: A simpler derivative without the bromine and chlorine substituents, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H11BrClNO2S |
---|---|
Molekulargewicht |
312.61 g/mol |
IUPAC-Name |
2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11BrClNO2S/c1-3-12-15(13,14)9-5-8(11)6(2)4-7(9)10/h4-5,12H,3H2,1-2H3 |
InChI-Schlüssel |
YIDOLLZXKRSILF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.